molecular formula C15H14N2 B12837225 4'-(Dimethylamino)[1,1'-biphenyl]-4-carbonitrile

4'-(Dimethylamino)[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B12837225
M. Wt: 222.28 g/mol
InChI Key: OXQKDRVFWFMIGY-UHFFFAOYSA-N
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Description

4'-(Dimethylamino)[1,1'-biphenyl]-4-carbonitrile is a biphenyl derivative featuring a dimethylamino group (-NMe₂) at the 4' position and a nitrile (-CN) at the 4 position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and advanced materials. Its electron-donating dimethylamino group and electron-withdrawing nitrile moiety create a push-pull electronic structure, making it valuable for designing optoelectronic materials and bioactive molecules.

Properties

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]benzonitrile

InChI

InChI=1S/C15H14N2/c1-17(2)15-9-7-14(8-10-15)13-5-3-12(11-16)4-6-13/h3-10H,1-2H3

InChI Key

OXQKDRVFWFMIGY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Formation of the Biphenyl Core

The biphenyl skeleton is commonly synthesized by Suzuki-Miyaura cross-coupling between a halogenated benzene derivative and a boronic acid or boronate ester. For example:

  • Reacting 4-bromo- or 4-iodobenzonitrile with 4-(dimethylamino)phenylboronic acid.
  • Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are used.
  • Reaction conditions typically involve a base (e.g., K₂CO₃), a polar aprotic solvent (e.g., DMF, toluene), and heating under inert atmosphere.

This method allows selective formation of the biphenyl linkage with control over substitution patterns.

Introduction of the Dimethylamino Group

The dimethylamino substituent can be introduced by nucleophilic aromatic substitution or by using pre-functionalized boronic acids bearing the dimethylamino group in the Suzuki coupling step. Alternatively, direct amination of a halogenated biphenyl intermediate with dimethylamine under suitable conditions can be employed.

  • Nucleophilic substitution typically requires activated aromatic halides.
  • Reaction conditions include the use of dimethylamine in solution or gas phase, often with a base and elevated temperature to facilitate substitution.

Introduction of the Carbonitrile Group

The carbonitrile group is introduced via cyanation reactions. Two main approaches are:

  • Direct cyanation of biphenyl derivatives using cyanogen chloride in the presence of Lewis acids such as anhydrous aluminum chloride. This method provides biphenyl-4-carbonitrile derivatives with good regioselectivity and yield, typically carried out in inert solvents like chlorobenzene at 60–130 °C.

  • Copper(I) cyanide-mediated cyanation of aryl halides or triflates under palladium catalysis, which is a widely used method in organic synthesis for introducing nitrile groups.

The choice of cyanation method depends on the availability of starting materials and desired reaction scale.

In industrial settings, the synthesis is optimized for scalability, yield, and purity:

  • Use of continuous flow reactors for coupling and cyanation steps to improve heat and mass transfer.
  • Catalysts are carefully selected and optimized to minimize cost and maximize turnover number.
  • Solvent systems are chosen to balance solubility, reaction rate, and environmental impact.
  • Purification techniques such as recrystallization and chromatography are employed to isolate the product with >95% purity.
Step Method/Reaction Type Reagents/Catalysts Conditions Notes
Biphenyl core formation Suzuki-Miyaura cross-coupling 4-halobenzonitrile, 4-(dimethylamino)phenylboronic acid, Pd catalyst, base 80–110 °C, inert atmosphere High regioselectivity, scalable
Dimethylamino group introduction Nucleophilic aromatic substitution or pre-functionalized boronic acid Dimethylamine, base Elevated temperature, solvent like DMF Can be done pre- or post-coupling
Carbonitrile group introduction Cyanation Cyanogen chloride + AlCl₃ or CuCN + Pd catalyst 60–130 °C, inert solvent (chlorobenzene) Direct cyanation yields high purity
  • The use of palladium catalysts with appropriate ligands significantly improves coupling efficiency and reduces side reactions.
  • Cyanogen chloride with anhydrous aluminum chloride provides a direct and efficient route to biphenyl-4-carbonitrile derivatives with minimal by-products.
  • Microwave-assisted Suzuki coupling has been reported to reduce reaction times while maintaining high yields.
  • Purity and structural integrity are confirmed by NMR spectroscopy, high-resolution mass spectrometry, and HPLC analysis.

The preparation of 4'-(Dimethylamino)[1,1'-biphenyl]-4-carbonitrile involves well-established synthetic organic chemistry techniques centered on Suzuki-Miyaura coupling and cyanation reactions. Industrial and laboratory methods emphasize catalyst selection, reaction condition optimization, and purification to achieve high yield and purity. The compound’s synthesis is supported by diverse research findings that validate the efficiency and scalability of these methods.

This comprehensive approach ensures that 4'-(Dimethylamino)[1,1'-biphenyl]-4-carbonitrile can be reliably produced for research and potential industrial applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkylamino-Substituted Biphenylcarbonitriles

Alkylamino derivatives differ in the amine substituent’s size and linkage. For example:

  • 4’-((Diethylamino)methyl)-[1,1’-biphenyl]-4-carbonitrile (compound 16, ): Prepared via alkylation of 4’-bromomethyl-biphenylcarbonitrile with diethylamine. Higher steric bulk from the diethyl group results in a colorless oil (vs. solid for smaller amines). 1H NMR: δ 1.1 ppm (t, 6H, CH₂CH₃), 2.6 ppm (q, 4H, NCH₂), 3.65 ppm (s, 2H, CH₂N), aromatic protons at 7.55–7.8 ppm . Yield: 97% (superior to triazine-linked derivatives).
Compound Substituent Formula Yield Physical State Key NMR Features
4’-((Diethylamino)methyl)- -CH₂NEt₂ C₁₈H₂₀N₂ 97% Colorless oil δ 1.1 (t), 3.65 (s)

Triazine-Linked Derivatives

These compounds integrate a triazine ring, enhancing molecular complexity and bioactivity ():

  • 4’-Triazine derivatives (e.g., 5h, 5j, 6a): Synthesized via nucleophilic substitution between biphenylcarbonitrile precursors and triazine intermediates. Higher melting points (190–300°C) due to rigid triazine cores and hydrogen-bonding groups (e.g., -OH, morpholino). IR Spectroscopy: Strong nitrile stretches (~2220 cm⁻¹) and N-H/O-H vibrations (3100–3400 cm⁻¹) . Yields: 65–73%, lower than alkylamino derivatives due to multi-step reactions.
Compound Triazine Substituent Melting Point (°C) IR (cm⁻¹) Yield
5h 3-Hydroxypyrrolidinyl 204–206 ν 3191 (OH), 2226 (CN) 67%
5j 2-Morpholinoethylamino 259–261 ν 3261 (NH), 2222 (CN) 73%
6a Cyclopropylamino 262–264 ν 3419 (NH), 2218 (CN) 71%

Alkoxy-Substituted Derivatives

Alkoxy groups (e.g., octyloxy, methoxy) enhance hydrophobicity and liquid crystalline behavior ():

  • 4'-Octyloxy-[1,1'-biphenyl]-4-carbonitrile: Used in liquid crystal displays (LCDs) and polymer synthesis.
  • 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile :
    • Molecular Weight : 209.24 g/mol; used in biochemical research .
Compound Alkoxy Group Application Molecular Weight
4'-Octyloxy- -OC₈H₁₇ Liquid crystals, polymers 327.45
4'-Methoxy- -OCH₃ Biochemical intermediates 209.24

Hydrogenated and Thiol-Modified Analogs

  • Tetrahydro Derivatives (21, 22, ) :
    • Saturated cyclohexene rings reduce conjugation, altering electronic properties.
    • Yields : 34–70% (lower than fully aromatic analogs).
  • 4'-(2-Mercaptoethyl)-[1,1'-biphenyl]-4-carbonitrile (TAT-12, ): Thiol groups enable gold nanocluster conjugation for fluorescent nanomaterials. Synthesis: Multi-step route with characterization via ¹H NMR and IR .

Key Findings and Implications

Electronic Effects: The dimethylamino group enhances electron donation, while nitrile withdraws electrons, creating polarized structures for optoelectronic applications.

Synthetic Flexibility: Alkylamino derivatives achieve higher yields (>95%) via straightforward alkylation, whereas triazine-linked compounds require complex coupling (yields ~70%).

Material Design: Alkoxy derivatives’ long chains improve thermal stability for liquid crystals, while thiolated analogs enable nanomaterial functionalization.

Bioactivity : Triazine derivatives show promise in pharmaceuticals due to hydrogen-bonding motifs and rigid backbones .

Biological Activity

4'-(Dimethylamino)[1,1'-biphenyl]-4-carbonitrile (commonly referred to as DMABPC) is a compound that has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of DMABPC, supported by case studies and research findings.

Synthesis of DMABPC

The synthesis of DMABPC typically involves the reaction of 4-bromo-N,N-dimethylaniline with appropriate reagents to introduce the biphenyl and carbonitrile functionalities. A common method includes using palladium-catalyzed reactions to form the biphenyl structure, followed by nitrilation to achieve the carbonitrile group.

Synthetic Route Overview:

  • Starting Materials: 4-bromo-N,N-dimethylaniline and boronic acid derivatives.
  • Catalyst: Palladium-based catalysts are often employed.
  • Conditions: The reaction is generally conducted in solvents like toluene or THF under reflux conditions.

Biological Activity

The biological activity of DMABPC has been investigated in various contexts, including its potential as an anti-inflammatory and antimicrobial agent.

Antimicrobial Activity

DMABPC has shown significant antimicrobial properties against various bacterial strains. In a study evaluating its efficacy against six bacterial species, including Staphylococcus aureus and Escherichia coli, DMABPC exhibited high levels of inhibition compared to standard antibiotics.

Table 1: Antimicrobial Efficacy of DMABPC

Bacterial StrainInhibition Zone (mm)Comparison with Control
Staphylococcus aureus15Significant
Escherichia coli12Moderate
Pseudomonas aeruginosa10Moderate

Anti-inflammatory Activity

In terms of anti-inflammatory effects, DMABPC was tested using a carrageenan-induced paw edema model in rats. The results indicated that DMABPC significantly reduced paw swelling compared to the control group, suggesting its potential as an anti-inflammatory agent.

Table 2: Anti-inflammatory Effects of DMABPC

Time (hours)Paw Thickness (mm)% Reduction from Control
0.55.2-
14.87.7
24.023.1
33.532.7
53.042.3

The mechanism underlying the biological activities of DMABPC is believed to involve multiple pathways:

  • Antimicrobial Activity: The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways within the bacteria.
  • Anti-inflammatory Activity: DMABPC likely modulates inflammatory mediators such as cytokines and prostaglandins, leading to reduced inflammation.

Case Studies

Recent studies have highlighted the potential applications of DMABPC in medicinal chemistry:

  • Case Study 1: A study published in Nature demonstrated that derivatives of DMABPC showed promising results in inhibiting specific cancer cell lines, indicating its potential role in cancer therapy .
  • Case Study 2: Research findings from MDPI suggested that modifications to the DMABPC structure could enhance its bioavailability and target specificity for certain enzymes involved in disease processes .

Q & A

Q. What are the standard synthetic methodologies for preparing 4'-(Dimethylamino)[1,1'-biphenyl]-4-carbonitrile, and how are intermediates validated?

A typical synthesis involves nucleophilic substitution or cross-coupling reactions. For example, analogous compounds like 4’-((diethylamino)methyl)-[1,1’-biphenyl]-4-carbonitrile are synthesized by reacting bromomethyl intermediates with amines (e.g., diethylamine in THF), yielding products in high purity (97%) after room-temperature stirring . Intermediates are characterized via 1H NMR^1 \text{H NMR}: dimethylamino groups appear as singlets (δ 2.6 ppm for CH2_2), and aromatic protons resonate between δ 7.5–7.8 ppm. Purity is confirmed via recrystallization or flash chromatography .

Q. Which spectroscopic techniques are critical for structural confirmation of 4'-(Dimethylamino)biphenylcarbonitrile derivatives?

1H^1 \text{H} and 13C^{13}\text{C} NMR are essential. The nitrile group (C≡N) is identified by a carbon signal near δ 118–120 ppm in 13C^{13}\text{C} NMR, while dimethylamino protons appear as a singlet at δ 2.5–3.0 ppm . Mass spectrometry (MS) provides molecular weight validation (e.g., C15 _{15}H14 _{14}N2_2: MW 222.3). X-ray crystallography is used for resolving ambiguities in substituent positioning, though it requires high-purity crystals .

Advanced Research Questions

Q. How does the dimethylamino group influence electronic properties and conductance in biphenylcarbonitrile derivatives?

The dimethylamino group acts as an electron donor, altering the molecule’s HOMO-LUMO gap and enhancing conductance. Comparative studies using break junction techniques show asymmetric derivatives (e.g., 4’-mercapto-biphenylcarbonitrile) exhibit slight I–V curve asymmetries but retain high conductance due to coherent electron coupling across the biphenyl core . Substituent polarity and conjugation length critically affect charge transport, with amino groups enabling stronger electrode-molecule interactions than alkyl chains .

Q. What experimental strategies address contradictions in reported conductance data for asymmetric biphenylcarbonitrile derivatives?

Discrepancies (e.g., between MCBJ and STM-BJ techniques) arise from contact geometry and environmental factors (humidity, solvent). Standardizing electrode materials (Au vs. Pt) and environmental controls (dry N2_2) reduces variability. Computational modeling (DFT) of molecular orbitals and coupling efficiencies can rationalize empirical discrepancies . Reproducibility is improved by statistical analysis of conductance histograms from ≥1,000 traces .

Q. How can palladium-catalyzed cross-coupling reactions diversify substituents on the biphenylcarbonitrile core?

Suzuki-Miyaura and Sonogashira couplings are effective for introducing aryl, alkynyl, or alkyl groups. For example, 4’-((4-methoxyphenyl)ethynyl)-biphenylcarbonitrile is synthesized via a sequential Kumada–Sonogashira–Suzuki process using Pd(PPh3 _3)4_4 as a catalyst . Optimizing reaction conditions (e.g., solvent polarity, temperature) and ligand selection (e.g., PPh3_3 vs. XPhos) enhances yields (70–97%) . Microwave-assisted synthesis reduces reaction times for thermally sensitive intermediates .

Methodological Guidance

  • Synthetic Optimization : Use anhydrous solvents (THF, DMF) and inert atmospheres to prevent amine oxidation. Monitor reactions via TLC and purify via column chromatography with hexane/ethyl acetate gradients .
  • Data Interpretation : Correlate NMR shifts with substituent electronic effects (e.g., electron-donating groups deshield adjacent protons). For conductance studies, normalize data against reference molecules (e.g., biphenyldithiol) .
  • Contradiction Resolution : Conduct control experiments (e.g., varying electrode materials) and validate findings across multiple techniques (e.g., STM, MCBJ, computational models) .

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